molecular formula C24H17ClFNO3S B15034556 (5Z)-3-(4-chlorobenzyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-chlorobenzyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B15034556
M. Wt: 453.9 g/mol
InChI Key: AURHYAFXNNQRBM-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE: is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, substituted with chlorophenyl and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves multiple steps, starting with the preparation of the thiazolidine-2,4-dione core. This core is typically synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({2-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

Molecular Formula

C24H17ClFNO3S

Molecular Weight

453.9 g/mol

IUPAC Name

(5Z)-3-[(4-chlorophenyl)methyl]-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H17ClFNO3S/c25-19-11-9-16(10-12-19)14-27-23(28)22(31-24(27)29)13-17-5-2-4-8-21(17)30-15-18-6-1-3-7-20(18)26/h1-13H,14-15H2/b22-13-

InChI Key

AURHYAFXNNQRBM-XKZIYDEJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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